N-(4-hydroxycyclohexyl)cyclobutanecarboxamide
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Description
“N-(4-hydroxycyclohexyl)cyclobutanecarboxamide” is a chemical compound with the formula C11H19NO2 and a molecular weight of 197.27 . It has diverse scientific applications and its unique structure offers potential in drug discovery and synthetic chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: O=C(C1CCC1)NC2CCC(O)CC2 . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Chemical Synthesis and Catalysis
Cyclohexanone, a related compound, serves as a crucial intermediate in the chemical industry, particularly in the synthesis of polyamides. A study highlighted the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride to selectively hydrogenate phenol to cyclohexanone under mild conditions, demonstrating a high selectivity and conversion rate (Wang et al., 2011). This underscores the relevance of cyclohexyl and cyclobutanecarboxamide derivatives in facilitating high-efficiency catalytic processes.
Antimicrobial Applications
A series of macrocyclic and linear dipeptide derivatives, incorporating cycloalkanone and cyclobutanecarboxamide units, have been synthesized and evaluated for their antimicrobial activities. These compounds, derived from initial structures similar to N-(4-hydroxycyclohexyl)cyclobutanecarboxamide, showed promising antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Azab et al., 2016).
Biological Activity and Drug Discovery
One derivative, N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, has been identified as an inhibitor for the fat mass and obesity-associated protein (FTO), revealing a novel binding site crucial for the development of obesity treatments. This underscores the compound's significance in medicinal chemistry and drug design for obesity and related metabolic disorders (He et al., 2015).
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-6-4-9(5-7-10)12-11(14)8-2-1-3-8/h8-10,13H,1-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDOMABBVRMSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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